ethyl (3R)-3-cyano-5-methylhexanoate

Pharmaceutical impurity profiling ANDA regulatory submission Chiral reference standard

Ethyl (3R)-3-cyano-5-methylhexanoate (CAS 181289-38-3) is the (R)-configured enantiomer of ethyl 3-cyano-5-methylhexanoate, a β-cyano ester with molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol. This compound occupies a defined position within the pregabalin (Lyrica®) synthetic landscape: it is the 'off-enantiomer' recovered from kinetic resolution of the racemic mono-ester (CAS 181289-17-8) and is the enantiomeric counterpart to the (S)-enantiomer (CAS 181289-39-4), which serves as the direct chiral precursor to the active pharmaceutical ingredient.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 181289-38-3
Cat. No. B13843185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3R)-3-cyano-5-methylhexanoate
CAS181289-38-3
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(C)C)C#N
InChIInChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m1/s1
InChIKeyWBQBMWWPFBMMOD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3R)-3-Cyano-5-Methylhexanoate (CAS 181289-38-3): Chiral Identity, Regulatory Role, and Procurement Rationale


Ethyl (3R)-3-cyano-5-methylhexanoate (CAS 181289-38-3) is the (R)-configured enantiomer of ethyl 3-cyano-5-methylhexanoate, a β-cyano ester with molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . This compound occupies a defined position within the pregabalin (Lyrica®) synthetic landscape: it is the 'off-enantiomer' recovered from kinetic resolution of the racemic mono-ester (CAS 181289-17-8) and is the enantiomeric counterpart to the (S)-enantiomer (CAS 181289-39-4), which serves as the direct chiral precursor to the active pharmaceutical ingredient [1]. Its procurement value is anchored in two distinct use cases: (i) as a certified reference standard (Pregabalin Impurity 49) for ANDA regulatory submissions, supplied with pharmacopeial traceability to USP/EP monographs [2]; and (ii) as a chiral building block for process development, where its capacity for complete racemization and recycle underpins industrial atom economy [1].

Why Ethyl (3R)-3-Cyano-5-Methylhexanoate Cannot Be Interchanged with Its (S)-Enantiomer or Racemate in Regulated and Process Applications


Ethyl (3R)-3-cyano-5-methylhexanoate, its (S)-enantiomer (CAS 181289-39-4), and the racemic mixture (CAS 181289-17-8) are chemically isomeric but functionally non-interchangeable in any setting governed by stereochemical identity. In regulatory analytics, the (R)-enantiomer is specifically codified as Pregabalin Impurity 49 under pharmacopeial frameworks, whereas the (S)-enantiomer is designated as Impurity 45/70 and the racemate as Impurity 13; substitution of one for another would invalidate an ANDA method validation trail [1]. In industrial synthesis, the (R)-enantiomer is the unreacted enantiomer recovered from lipase-catalyzed kinetic resolution of the racemic ester—a resolution that delivers the (S)-enantiomer at >99% enantiomeric excess [2]. Procuring the racemate in lieu of the enantiopure (R)-form obscures the enantiomeric composition and precludes accurate mass balance accounting in process development. Critically, the (R)-enantiomer is also the direct substrate for validated racemization protocols that enable recycle loops: the (S)-enantiomer cannot serve this function because it is the desired downstream product, and the racemate dilutes the resolution efficiency [2][3]. These three compounds thus constitute a stereochemical triad where each has a distinct, non-substitutable procurement specification.

Quantitative Differentiation Evidence for Ethyl (3R)-3-Cyano-5-Methylhexanoate Against Closest Comparators


Regulatory Reference Standard Designation: Pregabalin Impurity 49 with USP/EP Pharmacopeial Traceability

Ethyl (3R)-3-cyano-5-methylhexanoate (CAS 181289-38-3) is specifically designated as Pregabalin Impurity 49 within the regulatory pharmacopeial framework, supplied with detailed characterization data compliant with ICH and regional regulatory guidelines [1]. This designation is distinct from that of the (S)-enantiomer (CAS 181289-39-4), which is codified as Pregabalin Impurity 45/Pregabalin Impurity 70, and from the racemate (CAS 181289-17-8), which is codified as Pregabalin Impurity 13 [2]. The (R)-enantiomer reference standard can be further traced against USP or EP pharmacopeial standards based on feasibility, a capability that is procurement-critical for ANDA filers who must demonstrate impurity method specificity [1]. In contrast, generic 'ethyl 3-cyano-5-methylhexanoate' sourced without defined stereochemistry (the racemate) cannot fulfill this specific impurity-marker function because it does not match the chromatographic retention time, optical rotation, or chiroptical signature of the single (R)-enantiomer impurity that must be resolved from the (S)-configured API precursor .

Pharmaceutical impurity profiling ANDA regulatory submission Chiral reference standard Pharmacopeial traceability

Kinetic Resolution Efficiency: Lipase-Catalyzed Separation Producing (S)-Enantiomer at >99% ee with the (R)-Enantiomer as the Recovered Off-Enantiomer

In the industrial lipase-catalyzed kinetic resolution of (RS)-ethyl-3-cyano-5-methylhexanoate, the (S)-enantiomer is produced at >99% enantiomeric excess with 85% yield, while the (R)-enantiomer is recovered as the unreacted off-enantiomer [1]. A complementary biocatalytic system using immobilized Pseudomonas cepacia lipase (Lipase PS IM) produced (S)-3-cyano-5-methylhexanoic acid ethyl ester at 0.89 M concentration (162.9 g/L), achieving 99.2% ee and 44.5% yield at a substrate loading of up to 2.0 M (366 g/L), with the (R)-enantiomer again constituting the residual unreacted fraction [2]. These two resolution systems converge on a critical procurement-relevant fact: the (R)-enantiomer is not a synthetic dead-end but the quantitatively recoverable counter-enantiomer whose mass balance defines process yield ceilings. Without access to enantiopure (R)-enantiomer as a reference material, the enantiomeric composition of the recovered stream cannot be analytically certified, and process optimization of the resolution step—specifically, tuning conversion to balance (S)-product ee against (R)-recovery purity—lacks a validated calibration point [1][2].

Kinetic resolution Lipase biocatalysis Chiral separation Pregabalin intermediate synthesis

Racemization Efficiency and Process Atom Economy: Complete Racemization of the (R)-Enantiomer Enabling a Recycle Loop with 40–45% Overall Yield Improvement

A definitive process-economic differentiator of the (R)-enantiomer is its demonstrated capacity for complete racemization and reintegration into the resolution feedstock. Roy et al. (2012) developed an efficient process for complete racemization of (R)-3-cyano-5-methylhexanoic acid—the hydrolyzed derivative of the target (R)-ester—explicitly to improve atom economy and cost effectiveness of the overall pregabalin synthesis [1]. Independently, Martinez et al. (2008) demonstrated in the second-generation chemoenzymatic manufacturing process for pregabalin (Lyrica®) that the (R)-enantiomer of the CNDE diester intermediate can be racemized and reused, achieving an overall yield of 40–45% after one recycle of the (R)-enantiomer, with a 5-fold reduction in the E factor (mass of waste per mass of product) compared to the first-generation classical resolution process [2]. The racemate (CAS 181289-17-8) cannot replicate this value proposition because it must first be resolved before any enantiomer-specific processing can occur, while the (S)-enantiomer (CAS 181289-39-4) is the downstream product and its racemization would represent a yield loss [1][2]. This racemization-recycle capability transforms the (R)-enantiomer from a stoichiometric waste stream into a recoverable asset, making enantiopure (R)-enantiomer procurement essential for laboratories and pilot plants seeking to validate racemization protocols and establish authenticated mass balance models [1][2].

Racemization Atom economy Process intensification Chiral recycle Industrial pregabalin manufacturing

Enantioselective Biocatalytic Resolution Parameters: Arthrobacter sp. ZJB-09277 Esterase with Tunable Enantiomeric Ratio (E = 33 → 80) for rac-3-Cyano-5-Methylhexanoic Acid Ethyl Ester

The biocatalytic resolution landscape for the 3-cyano-5-methylhexanoate scaffold—directly encompassing the target (R)-enantiomer—has been quantitatively mapped by Zheng et al. (2014) using Arthrobacter sp. ZJB-09277 whole-cell esterase. The enantiomeric ratio (E value) of this esterase toward rac-3-cyano-5-methylhexanoic acid ethyl ester was significantly increased from 33 to 80 by the addition of 50% (v/v) DMSO and optimization of key reaction parameters [1]. Under optimized conditions, enzymatic resolution at a substrate concentration of 100 mM yielded (S)-3-cyano-5-methylhexanoic acid at 44.6 mM with 95.1% ee, while the residual (R)-enantiomer constituted the complementary unreacted fraction [1]. This E value range (33–80) provides a quantitative benchmark against which other biocatalysts operating on the same substrate can be compared: for instance, the immobilized Arthrobacter sp. ZJB-09277 esterase on epoxy-functionalized resins achieved an E value enhancement from 27 to 142 with concomitant DMSO tolerance improvement from 0 to 50% (v/v), demonstrating that the (R)-enantiomer of this ester scaffold is a critical analytical probe for quantifying enantioselectivity in biocatalyst engineering campaigns [2]. Without enantiopure (R)-enantiomer as a calibration standard, neither the E value nor the enantiomeric excess of the resolved fractions can be accurately determined by chiral chromatographic or chiroptical methods [1].

Enantiomeric ratio Esterase biocatalysis Enantioselectivity engineering DMSO tolerance Chiral intermediate resolution

Validated Procurement and Application Scenarios for Ethyl (3R)-3-Cyano-5-Methylhexanoate Based on Quantitative Differentiation Evidence


ANDA Regulatory Submission: Chiral Impurity Reference Standard for Pregabalin Drug Product Analytical Method Validation

Ethyl (3R)-3-cyano-5-methylhexanoate (Pregabalin Impurity 49) is the specified reference standard for the undesired (R)-enantiomer impurity in pregabalin API and drug product analytical methods. As documented in Section 3, Evidence Item 1, this compound is supplied with detailed characterization data compliant with ICH and regional regulatory guidelines and is traceable to USP/EP pharmacopeial standards [1]. Generic pharmaceutical manufacturers pursuing ANDA submissions must procure this specific CAS-designated impurity—not the (S)-enantiomer (Impurity 45/70) or the racemate (Impurity 13)—to establish system suitability, determine relative response factors, and validate specificity per ICH Q2(R1). The quantitative differentiation from the (S)-enantiomer and racemate, as established by discrete CAS numbers and chromatographic retention properties, makes this a non-substitutable procurement item for any ANDA filer [1][2].

Industrial Process Development: Racemization-Recycle Loop Validation for Second-Generation Pregabalin Manufacturing

The (R)-enantiomer is the essential starting material for validating racemization protocols that underpin the atom economy of the industrial pregabalin process. As established in Section 3, Evidence Item 3, Martinez et al. (2008) demonstrated that recycling the racemized (R)-enantiomer achieves a 40–45% overall yield with a 5-fold E factor reduction compared to the first-generation classical resolution process [1]. Roy et al. (2012) independently validated complete racemization of (R)-3-cyano-5-methylhexanoic acid [2]. Process development laboratories must procure enantiopure (R)-enantiomer to: (i) establish the racemization endpoint by chiral HPLC or optical rotation; (ii) verify that racemized material meets feedstock specifications for re-entry into the resolution step; and (iii) construct validated mass balance models for scale-up economic analysis. Neither the (S)-enantiomer nor the racemate can serve as the starting point for these racemization validation studies [1][2].

Biocatalyst Engineering: Quantitative Enantioselectivity Benchmarking Using the (R)-Enantiomer as Chiral Chromatographic Calibrant

The (R)-enantiomer is indispensable as an analytical reference for determining enantiomeric excess and enantiomeric ratio (E value) in biocatalytic resolution of the 3-cyano-5-methylhexanoate scaffold. As quantified in Section 3, Evidence Item 4, Arthrobacter sp. ZJB-09277 esterase achieved E values of 33–80 (free cells) and 27–142 (immobilized) for resolution of the racemic ethyl ester [1], while other biocatalysts showed E values ranging from 11 to 47 [2]. These E value determinations require enantiopure (R)- and (S)-enantiomer reference materials for calibration of chiral HPLC or GC methods. Biocatalyst discovery groups, protein engineering laboratories, and fermentation process development teams must procure certified (R)-enantiomer to accurately quantify the enantioselectivity of novel esterases, lipases, and nitrilases directed at this substrate class. Without it, the fundamental performance metric (E value) cannot be experimentally determined [1][2].

Quality Control and Batch Release: Chiral Purity Specification Setting for the (S)-API Intermediate

In the manufacture of (S)-3-cyano-5-methylhexanoic acid ethyl ester (CAS 181289-39-4), the direct pregabalin precursor, the (R)-enantiomer (CAS 181289-38-3) is the principal chiral impurity that must be controlled. As demonstrated in Section 3, Evidence Items 1 and 2, industrial resolution processes deliver the (S)-enantiomer at >99% ee (Roy et al.) to 99.2% ee (Zheng et al.), with the residual (R)-enantiomer constituting the primary impurity [1][2]. QC laboratories responsible for batch release of the (S)-intermediate must procure the (R)-enantiomer as a certified reference standard to: (i) establish the limit of quantification (LOQ) for the (R)-impurity in the (S)-product; (ii) perform system suitability testing per USP <621>; and (iii) set specification limits (typically NMT 0.5% or NMT 1.0% of the (R)-enantiomer) for batch release decisions. The regulatory requirement for chiral purity specification setting makes the (R)-reference standard a recurring procurement need tied directly to commercial production batch frequency [1][2].

Quote Request

Request a Quote for ethyl (3R)-3-cyano-5-methylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.